methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including condensation, acylation, and cyclization reactions. These methods are optimized for high yield and purity, often using cost-effective and readily available raw materials .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative .
Scientific Research Applications
Methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the formyl and carboxylate groups, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the formyl group.
3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a formyl group.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 3-formyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-9-3-5(7(11)12-2)6(4-10)8-9/h3-4H,1-2H3 |
InChI Key |
IOZCIWBKGINGEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C(=O)OC |
Origin of Product |
United States |
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